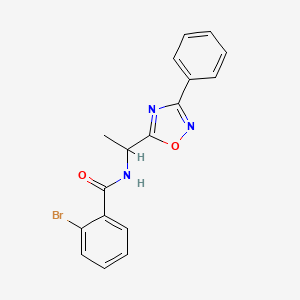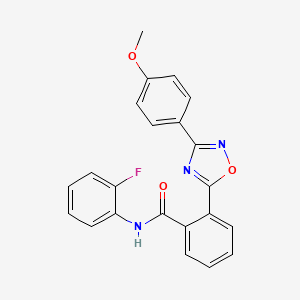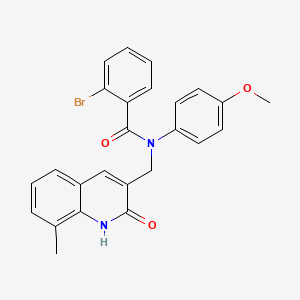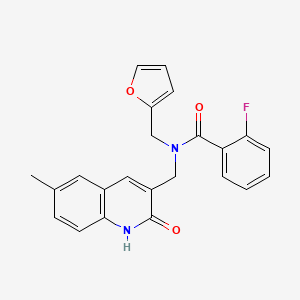
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide, also known as PTIQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. PTIQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide is attributed to its ability to interact with specific enzymes and receptors in the body. As mentioned earlier, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to inhibit the activity of MAO-B and topoisomerase II, which are involved in the breakdown of dopamine in the brain and DNA replication and repair, respectively. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including increased dopamine levels in the brain, induction of apoptosis in cancer cells, and modulation of neurotransmitter activity in the brain. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for studying the mechanisms of various biological processes. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit low toxicity and high solubility, making it a safe and effective compound for use in lab experiments.
One of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments is its relatively high cost and limited availability. Additionally, the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide is still not fully understood, which may limit its potential applications in certain research fields.
Direcciones Futuras
There are several potential future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide. One direction is the further investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease. Another direction is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide-based drugs for the treatment of cancer and other diseases that involve abnormal cell growth and proliferation. Additionally, the development of new synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide may help to increase its availability and reduce its cost, making it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition of MAO-B has been shown to increase dopamine levels in the brain, leading to potential therapeutic applications for Parkinson's disease and other neurological disorders.
In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This mechanism of action has been attributed to its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-8-11-22(12-9-17)27(25(29)19-6-4-3-5-7-19)16-21-15-20-14-18(2)10-13-23(20)26-24(21)28/h8-15,19H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAWBHGPNKFNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

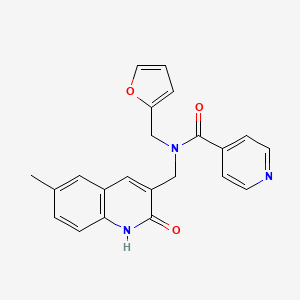


![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
